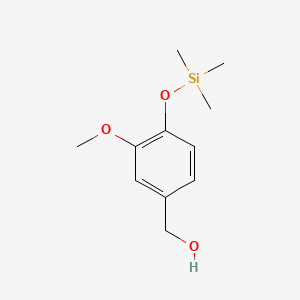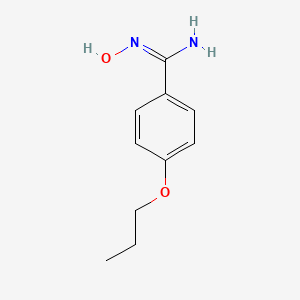![molecular formula C31H35N3S B13382754 4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382754.png)
4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple functional groups, including a benzhydrylamino group, a tert-butyl group, and a thione moiety, contributes to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
The synthesis of 4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. Common synthetic routes include:
Stepwise Synthesis: This method involves the sequential addition of functional groups to a core structure, often starting with a diazaspiro compound. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of catalysts.
Cyclization Reactions: Cyclization of linear precursors can be employed to form the spiro-connected bicyclic system. This often involves the use of strong acids or bases to facilitate ring closure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.
Analyse Des Réactions Chimiques
4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzhydrylamino group or other reactive sites, often using reagents like alkyl halides or acyl chlorides.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions employed, but can include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its unique structural features contribute to desirable properties like stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, its spirocyclic structure may enable it to fit into specific binding pockets on target molecules, enhancing its selectivity and potency. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other similar compounds, such as:
Spirocyclic Thiones: Compounds with similar spirocyclic structures and thione groups, which may exhibit comparable reactivity and biological activities.
Benzhydrylamino Derivatives:
Diazaspiro Compounds: Compounds with diazaspiro frameworks, which may have similar structural features and reactivity patterns.
The uniqueness of 4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4
Propriétés
Formule moléculaire |
C31H35N3S |
|---|---|
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
4-benzhydrylimino-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C31H35N3S/c1-30(2,3)25-19-21-31(22-20-25)28(33-29(35)34(31)26-17-11-6-12-18-26)32-27(23-13-7-4-8-14-23)24-15-9-5-10-16-24/h4-18,25,27H,19-22H2,1-3H3,(H,32,33,35) |
Clé InChI |
POAYTJZQJBNKDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2(CC1)C(=NC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=S)N2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)

![2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13382706.png)

![N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B13382710.png)

![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B13382719.png)


![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B13382750.png)



